2-Tert-butoxy-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-4-hydroxybenzamide is an organic compound that belongs to the class of hydroxybenzamides It is characterized by the presence of a tert-butoxy group and a hydroxyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butoxy-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride to form 4-tert-butoxybenzoic acid. This intermediate is then converted to the corresponding acid chloride using oxalyl chloride. Finally, the acid chloride reacts with ammonia or an amine to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butoxy-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Nucleophiles such as halides or alkoxides can be employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Tert-butoxy-4-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives have shown potential as antioxidants and thrombin inhibitors.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-tert-butoxy-4-hydroxybenzamide involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. Its thrombin-inhibitory effect is due to its binding to the active site of thrombin, preventing the conversion of fibrinogen to fibrin .
Comparison with Similar Compounds
4-Hydroxybenzamide: Lacks the tert-butoxy group, resulting in different reactivity and applications.
2-Tert-butoxy-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group, leading to different chemical properties.
Uniqueness: 2-Tert-butoxy-4-hydroxybenzamide is unique due to the presence of both the tert-butoxy and hydroxyl groups, which confer specific chemical reactivity and biological activity. Its combination of antioxidant, thrombin-inhibitory, and anticancer properties makes it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-hydroxy-2-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-9-6-7(13)4-5-8(9)10(12)14/h4-6,13H,1-3H3,(H2,12,14) |
InChI Key |
FARPSAMTMVHDGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.